![molecular formula C20H15N3O B14362659 8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one CAS No. 90377-44-9](/img/structure/B14362659.png)
8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one is a complex organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of an amino group and a hydrazinylidene group attached to a naphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of naphthalen-1-yl hydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Cyclization: The hydrazone intermediate undergoes cyclization to form the desired naphthalene derivative. This step may require the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
Amination: The final step involves the introduction of the amino group at the desired position on the naphthalene ring. This can be achieved through various methods such as nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and hydrazinylidene groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products
科学的研究の応用
8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Signaling Pathways: Affecting cellular signaling pathways that regulate various biological processes.
類似化合物との比較
Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the synthesis of dyes and pigments.
2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride: A compound with similar structural features, used in various chemical applications.
Uniqueness
8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for versatile modifications, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
90377-44-9 |
|---|---|
分子式 |
C20H15N3O |
分子量 |
313.4 g/mol |
IUPAC名 |
8-amino-4-(naphthalen-1-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C20H15N3O/c21-16-9-4-8-15-18(11-12-19(24)20(15)16)23-22-17-10-3-6-13-5-1-2-7-14(13)17/h1-12,24H,21H2 |
InChIキー |
FUBZWKJGMDSJAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC=C(C4=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)

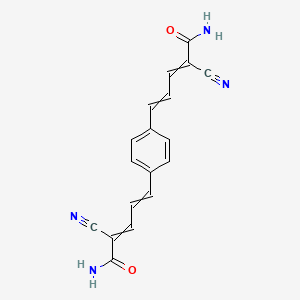
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
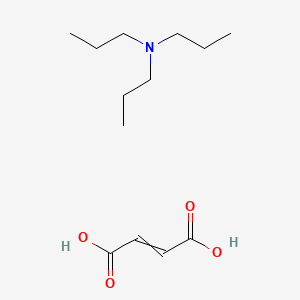
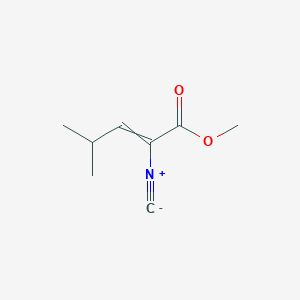

![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
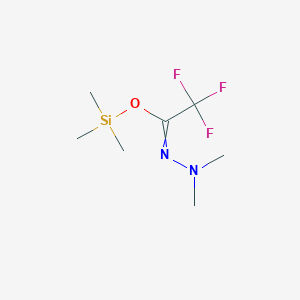
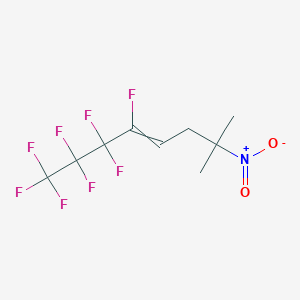
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
